Isovitexin Isovitexin Isovitexin is a C-glycosyl compound that consists of apigenin substituted by a 1,5-anhydro-D-glucitol moiety at position 6. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a metabolite. It is a C-glycosyl compound and a trihydroxyflavone. It is functionally related to an apigenin. It is a conjugate acid of an isovitexin-7-olate.
Isovitexin is a natural product found in Camellia sinensis, Gleditsia sinensis, and other organisms with data available.
See also: Acai (part of); Fenugreek seed (part of); Crataegus monogyna flowering top (part of).
Brand Name: Vulcanchem
CAS No.: 38953-85-4
VCID: VC0530987
InChI: InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
SMILES: C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Molecular Formula: C21H20O10
Molecular Weight: 432.4 g/mol

Isovitexin

CAS No.: 38953-85-4

Inhibitors

VCID: VC0530987

Molecular Formula: C21H20O10

Molecular Weight: 432.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isovitexin - 38953-85-4

Description Isovitexin is a C-glycosyl compound that consists of apigenin substituted by a 1,5-anhydro-D-glucitol moiety at position 6. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a metabolite. It is a C-glycosyl compound and a trihydroxyflavone. It is functionally related to an apigenin. It is a conjugate acid of an isovitexin-7-olate.
Isovitexin is a natural product found in Camellia sinensis, Gleditsia sinensis, and other organisms with data available.
See also: Acai (part of); Fenugreek seed (part of); Crataegus monogyna flowering top (part of).
CAS No. 38953-85-4
Product Name Isovitexin
Molecular Formula C21H20O10
Molecular Weight 432.4 g/mol
IUPAC Name 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Standard InChI InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
Standard InChIKey MYXNWGACZJSMBT-VJXVFPJBSA-N
Isomeric SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Appearance Solid powder
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >3 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 6-glucosyl-apigenin
6-glucosylapigenin
apigenin 6-C-glucoside
isovitexin
Reference 1. Tirloni CAS, Palozi RAC, Schaedler MI, Guarnier LP, Silva AO, Marques MA, Gasparotto FM, Lourenço ELB, de Souza LM, Gasparotto Junior A. Influence of Luehea divaricata Mart. extracts on peripheral vascular resistance and the role of nitric oxide and both Ca+2-sensitive and Kir6.1 ATP-sensitive K+ channels in the vasodilatory effects of isovitexin on isolated perfused mesenteric beds. Phytomedicine. 2019 Mar 15;56:74-82. doi: 10.1016/j.phymed.2018.08.014. Epub 2018 Aug 11. PMID: 30668356.

2. Choo CY, Sulong NY, Man F, Wong TW. Vitexin and isovitexin from the Leaves of Ficus deltoidea with in-vivo α-glucosidase inhibition. J Ethnopharmacol. 2012 Aug 1;142(3):776-81. doi: 10.1016/j.jep.2012.05.062. Epub 2012 Jun 7. PMID: 22683902.

3. Fu Y, Zu Y, Liu W, Hou C, Chen L, Li S, Shi X, Tong M. Preparative separation of vitexin and isovitexin from pigeonpea extracts with macroporous resins. J Chromatogr A. 2007 Jan 19;1139(2):206-13. doi: 10.1016/j.chroma.2006.11.015. Epub 2006 Nov 30. PMID: 17140590.

4. Ragone MI, Sella M, Conforti P, Volonté MG, Consolini AE. The spasmolytic effect of Aloysia citriodora, Palau (South American cedrón) is partially due to its vitexin but not isovitexin on rat duodenums. J Ethnopharmacol. 2007 Sep 5;113(2):258-66. doi: 10.1016/j.jep.2007.06.003. Epub 2007 Jun 13. PMID: 17640836.
PubChem Compound 162350
Last Modified Aug 15 2023

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